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Cat. No.: B1258679 Get Quote

An In-Depth Technical Guide to PicoGreen Dye: Chemical Structure, Properties, and

Experimental Applications

Introduction
PicoGreen is an asymmetrical cyanine dye renowned for its utility as an ultra-sensitive

fluorescent nucleic acid stain for the quantification of double-stranded DNA (dsDNA).[1][2][3][4]

Upon binding to dsDNA, the dye's fluorescence quantum yield increases by over 1,000-fold,

providing a highly specific and sensitive signal.[5][6] This exceptional fluorescence

enhancement, coupled with its high selectivity for dsDNA over single-stranded DNA (ssDNA)

and RNA, makes PicoGreen an invaluable tool in molecular biology.[6][7] Its applications are

extensive, ranging from the quantification of PCR products and genomic DNA to the

preparation of sequencing libraries and viral DNA analysis.[3][4][7]

Chemical Structure and Mechanism of Action
PicoGreen is a complex organic molecule with a quinolinium core.[1] Its systematic IUPAC

name is N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-

ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]propane-1,3-diamine.[8]

Molecular Formula: C₃₄H₄₂N₅S⁺[8][9] Molecular Weight: Approximately 552.8 g/mol [8][9]

The mechanism of its profound fluorescence enhancement is rooted in its interaction with

dsDNA. In its free, unbound state in solution, the PicoGreen molecule undergoes
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intramolecular dynamic fluctuations, which effectively quenches its fluorescence, resulting in a

negligible signal.[5][10] When PicoGreen binds to dsDNA, primarily through intercalation and

electrostatic interactions, the dye molecule becomes immobilized.[5] This rigid conformation

restricts the intramolecular motion, leading to a dramatic increase in the fluorescence quantum

yield and a bright, detectable signal that is directly proportional to the amount of dsDNA

present.[1][5]

Physicochemical and Spectroscopic Properties
The performance of PicoGreen in dsDNA quantification is defined by its distinct spectroscopic

and physical characteristics. These properties are summarized in the table below.

Property Value References

Excitation Maximum (λex) ~480 - 502 nm [1][10][11]

Emission Maximum (λem) ~520 - 530 nm [1][10][12]

Molar Extinction Coefficient ~70,000 cm⁻¹ M⁻¹ [1][6]

Quantum Yield (bound to

dsDNA)
~0.5 [6]

Fluorescence Enhancement > 1000-fold [5][6]

Detection Limit ~25 pg/mL [1][4][6][9]

Linear Dynamic Range 25 pg/mL to 1,000 ng/mL [1][6][7]

Experimental Protocol: dsDNA Quantification
This section provides a generalized protocol for the quantification of dsDNA using PicoGreen
reagent, adaptable for use with a microplate reader.

Required Materials
PicoGreen dsDNA Quantitation Reagent (typically supplied as a concentrate in DMSO)

20X TE Buffer (Tris-EDTA)
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Nuclease-free water

Known concentration dsDNA standard (e.g., lambda DNA or calf thymus DNA)[2]

Opaque 96-well microplates (e.g., black, flat-bottom)

Fluorescence microplate reader with filters/monochromators for ~485 nm excitation and

~528 nm emission[13]

Precision pipettes and low-retention, nuclease-free tips

Reagent Preparation
1X TE Buffer: Prepare 1X TE buffer by diluting the 20X stock with nuclease-free water.[14]

This buffer will be used for all dilutions.

PicoGreen Working Solution: Dilute the concentrated PicoGreen dye 200-fold with 1X TE

buffer.[12][13] For example, add 50 µL of PicoGreen concentrate to 9.95 mL of 1X TE buffer.

This working solution is stable for only a few hours and must be protected from light by

storing it in a foil-covered tube.[12][15]

Standard Curve Preparation
Prepare a high-concentration stock of the dsDNA standard (e.g., 2 µg/mL) in 1X TE buffer.[2]

Perform a serial dilution of the DNA stock to create a set of standards. For a typical assay,

concentrations might range from 1 ng/mL to 1000 ng/mL.[2][12]

Include a "zero standard" or blank containing only 1X TE buffer.

Assay Procedure
Plate Loading: Pipette 100 µL of each dsDNA standard and each unknown DNA sample into

separate wells of the 96-well plate.[13][14] It is recommended to run standards and samples

in triplicate.

Dye Addition: Add 100 µL of the freshly prepared PicoGreen working solution to every well

containing a standard or sample.[13][14]
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Mixing: Mix the contents of the wells gently by pipetting or using a plate shaker.[14][15]

Incubation: Incubate the plate at room temperature for 2-10 minutes, ensuring it is protected

from light.[2][13][15] This allows the dye-DNA binding reaction to reach completion.

Data Analysis
Fluorescence Measurement: Place the microplate into the fluorescence reader. Set the

excitation wavelength to ~485 nm and the emission wavelength to ~528 nm.[13]

Standard Curve Generation: After subtracting the average fluorescence of the blank from all

readings, plot the fluorescence intensity of the standards against their known concentrations.

Concentration Calculation: Perform a linear regression on the standard curve data points.

Use the resulting equation of the line (y = mx + c) to calculate the concentration of the

unknown DNA samples from their background-subtracted fluorescence values.

Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the dsDNA quantification assay using

PicoGreen.
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PicoGreen dsDNA quantification experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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